N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a heterocyclic acetamide derivative characterized by a phthalazinone core fused with a piperidine moiety and an ethylphenyl acetamide side chain. The 4-methylpiperidin-1-yl group introduces a saturated nitrogen-containing ring, which may enhance solubility and influence receptor binding.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-18-8-10-19(11-9-18)25-22(29)16-28-24(30)21-7-5-4-6-20(21)23(26-28)27-14-12-17(2)13-15-27/h4-11,17H,3,12-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVVPFXFPHOHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride, piperidine, and ethylbenzene derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often utilize catalysts and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs (Table 1) share acetamide backbones but differ in substituents, influencing physicochemical properties and hypothetical target interactions. Below is a comparative analysis based on the evidence provided:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
*Calculated molecular weight based on formula.
Key Structural Comparisons
Core Heterocycle The target compound features a phthalazinone core, absent in analogs . Analogs employ simpler aromatic (e.g., fluorophenyl ) or non-aromatic (e.g., piperazine ) backbones, reducing steric constraints.
Substituent Effects Piperidine vs. Fluorophenyl vs. Ethylphenyl: The fluorophenyl group in increases electronegativity and metabolic stability compared to the ethylphenyl group in the target. Amino vs. Acetamide: The amino group in introduces an additional H-bond donor, enhancing solubility but reducing lipophilicity relative to the target.
Pharmacokinetic Predictions
- The target’s higher molecular weight (404.51 vs. 248.32–403.47) may limit oral bioavailability, a common challenge with phthalazine derivatives.
- The sulfonyl group in could improve aqueous solubility but may reduce membrane permeability due to increased polarity.
Synthetic Accessibility The phthalazinone core in the target likely requires multi-step synthesis, whereas analogs like and are simpler to derivatize.
Biological Activity
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 30544558. The compound features an acetamide group, a piperidine ring, and a phthalazinone structure, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor ligand, influencing various biological pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in modulating neurochemical pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Initial studies have shown that compounds with similar structures may exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory potential, which may be beneficial in treating conditions like arthritis.
- Anticancer Potential : Some derivatives in the same class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that further research could unveil similar properties for this compound.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and enzyme inhibition capabilities of related compounds. For example:
- A study on a structurally similar compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory activity.
In Vivo Studies
Animal models have been utilized to explore the pharmacokinetics and therapeutic efficacy of related compounds:
- One study found that a derivative exhibited significant reductions in pain response in rodent models, supporting its potential use as an analgesic .
Data Table: Comparative Biological Activities
Q & A
Q. What are the optimal synthetic routes and purification strategies for N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phthalazinone core followed by piperidine coupling and acetamide formation. Key steps include:
- Step 1 : Activation of the phthalazinone moiety using coupling agents (e.g., EDCI/HOBt) under inert atmospheres .
- Step 2 : Introducing the 4-methylpiperidine group via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid side reactions .
- Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Reaction progress is monitored using TLC, and purity is confirmed via HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Key signals include the ethylphenyl protons (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2), piperidine methyl (δ 1.0–1.2 ppm), and phthalazinone aromatic protons (δ 7.5–8.5 ppm) .
- 13C NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm, with piperidine carbons at δ 40–55 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z calculated for C24H28N4O2: 428.21) .
Advanced Research Questions
Q. What pharmacological targets are hypothesized for this compound, and how can they be validated experimentally?
- Methodological Answer :
- Hypothesis : Structural analogs suggest activity at serotonin receptors (5-HT1A/2A) or kinase inhibition due to the phthalazinone core .
- Validation Strategies :
- Receptor Binding Assays : Radioligand competition assays using transfected HEK293 cells expressing human 5-HT receptors .
- Kinase Profiling : Broad-panel kinase inhibition screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Activity : Apoptosis assays (e.g., caspase-3 activation in cancer cell lines) to link target engagement to functional outcomes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Systematic Substitution : Vary substituents on the ethylphenyl group (e.g., halogens, methoxy) and piperidine methyl to assess steric/electronic effects .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities at hypothesized targets (e.g., 5-HT1A) .
- In Vitro Testing : Prioritize derivatives with improved logP (2–4) for solubility and membrane permeability .
Q. What strategies address poor aqueous solubility during in vitro/in vivo testing?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG400 mixtures (≤10% v/v) for in vitro assays .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼150 nm) via solvent evaporation to enhance bioavailability .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperidine ring while monitoring SAR trade-offs .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites in different models (e.g., liver microsomes vs. plasma) .
- Computational Meta-Analysis : Apply machine learning (e.g., Random Forest) to reconcile divergent datasets and identify confounding variables .
Q. What methodologies assess metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., P450-Glo assays) .
- Prodrug Approaches : Mask labile groups (e.g., acetamide) with ester prodrugs to improve metabolic resistance .
Q. What combinatorial strategies enhance therapeutic efficacy in preclinical models?
- Methodological Answer :
- Synergy Screening : Pair with kinase inhibitors (e.g., imatinib) or chemotherapeutics (e.g., doxorubicin) in checkerboard assays to calculate combination indices (CI) .
- Mechanistic Studies : Use RNA-seq to identify pathways upregulated in combination-treated vs. monotherapy groups .
- In Vivo Validation : Test combinations in xenograft models (e.g., NOD/SCID mice) with pharmacokinetic monitoring to ensure co-delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
